molecular formula C16H18F3N3O4S B2481539 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2176152-06-8

3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2481539
CAS RN: 2176152-06-8
M. Wt: 405.39
InChI Key: WGSGJOVJMOCWRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves several key steps, including the interaction of phenylsulfonyl derivatives with other chemical groups to form the desired compound. For instance, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for selective inhibition activities, showcasing the intricate synthesis processes involved in obtaining these compounds (Niwata et al., 1997).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied through various methods, including X-ray diffraction (XRD) and spectroscopy. For example, the molecular structure and conformation of related imidazolidine-2,4-dione derivatives have been confirmed by XRD, revealing the importance of structural analysis in understanding the compound's properties (Sethusankar et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione derivatives are influenced by their functional groups and molecular structure. Reactions such as the interaction with nitromethane in the presence of triethylamine have been explored, demonstrating the compound's versatile chemical behavior (Shimizu et al., 1986).

Physical Properties Analysis

The physical properties of these compounds, including their solubility, melting points, and thermal stability, are crucial for their application in various fields. Studies on related compounds have shown high thermal stability, which is an important factor for their practical applications (Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are fundamental to understanding the compound's utility. The synthesis and evaluation of imidazolidine-2,4-dione derivatives for hypoglycemic activity highlight the compound's significant chemical properties and potential applications (Hussain et al., 2015).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A series of compounds related to 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione have been synthesized and evaluated for antimicrobial activity. These compounds displayed significant activity against gram-positive bacteria and excellent antifungal activity, suggesting potential use in treating bacterial and fungal infections (Prakash et al., 2011).

Catalytic Applications

  • 3-Methyl-1-sulfonic acid imidazolium compounds, closely related to the chemical structure , have been developed and used as catalysts in the synthesis of various organic compounds, indicating their utility in facilitating chemical reactions (Khazaei et al., 2021).

Inhibition of Human Heart Chymase

  • Derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, structurally similar to the compound , have been found to selectively inhibit human heart chymase, an enzyme involved in cardiovascular diseases. This suggests potential therapeutic applications in treating heart-related conditions (Niwata et al., 1997).

Hypoglycemic Activity

  • Imidazopyridine thiazolidine-2,4-diones, structurally related, have shown hypoglycemic activity, indicating potential use in the treatment of diabetes (Oguchi et al., 2000).

Antioxidant and Anticancer Activity

  • Some compounds structurally related to 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione have been synthesized and shown to have antioxidant and anticancer properties, suggesting potential use in the treatment of oxidative stress-related diseases and cancer (Kumar & Sharma, 2022).

properties

IUPAC Name

3-methyl-1-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O4S/c1-20-14(23)10-22(15(20)24)12-6-8-21(9-7-12)27(25,26)13-4-2-11(3-5-13)16(17,18)19/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSGJOVJMOCWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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